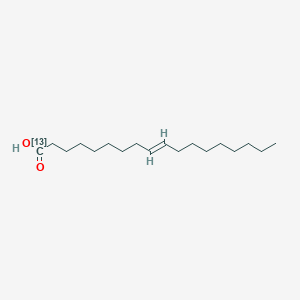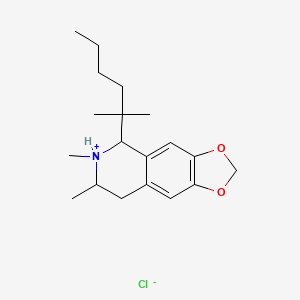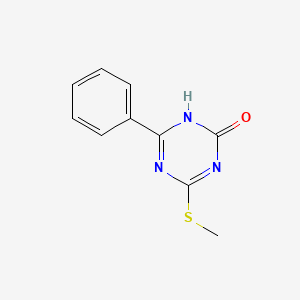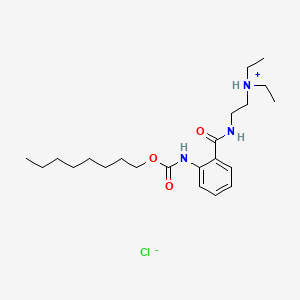
Elaidic-18-13c acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Elaidic-18-13c acid can be synthesized through the hydrogenation of polyunsaturated fatty acids. This process involves the partial hydrogenation of vegetable oils, where the cis double bonds of unsaturated fatty acids are converted to trans double bonds in the presence of a metal catalyst such as nickel . The reaction conditions typically include high temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrially, this compound is produced through the hydrogenation of vegetable oils. This process is carried out in large reactors where the oils are treated with hydrogen gas in the presence of a metal catalyst. The hydrogenation process is carefully controlled to achieve the desired level of saturation and trans configuration .
Chemical Reactions Analysis
Types of Reactions
Elaidic-18-13c acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form peroxides and other oxidative products. This reaction is typically carried out in the presence of oxygen or other oxidizing agents.
Reduction: The compound can be reduced to form saturated fatty acids. This reaction involves the addition of hydrogen atoms to the double bond, converting it to a single bond.
Substitution: this compound can undergo substitution reactions where the hydrogen atoms on the carbon chain are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is commonly used.
Substitution: Halogens, acids, and bases are often used as reagents for substitution reactions.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Stearic acid (a saturated fatty acid).
Substitution: Halogenated fatty acids, esters, and other substituted derivatives.
Scientific Research Applications
Elaidic-18-13c acid has various scientific research applications across different fields:
Chemistry: It is used as a model compound to study the behavior of trans fatty acids and their chemical properties.
Biology: Research on this compound focuses on its effects on cellular processes and its role in metabolic pathways.
Industry: It is used in the production of hydrogenated oils and as an additive in various food products.
Mechanism of Action
Elaidic-18-13c acid exerts its effects through several molecular mechanisms:
Mitochondrial Dysfunction: It can lead to mitochondrial dysfunction by disrupting mitochondrial calcium fluxes and inducing oxidative stress.
Cholesterol Ester Transfer Protein Activity: This compound increases the activity of cholesterylester transfer protein, which lowers high-density lipoprotein cholesterol levels.
Endoplasmic Reticulum Stress: The compound can induce endoplasmic reticulum stress, leading to the activation of inflammatory pathways.
Comparison with Similar Compounds
Elaidic-18-13c acid is often compared with other similar fatty acids, such as:
Oleic Acid: The cis isomer of elaidic acid, which has a cis double bond configuration. Unlike elaidic acid, oleic acid is considered beneficial for health.
Linoleic Acid: A polyunsaturated fatty acid with two cis double bonds. It is essential for human health and has different metabolic effects compared to elaidic acid.
This compound is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis counterparts. This trans configuration is associated with adverse health effects, making it a compound of interest in nutritional and medical research .
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
(E)-(113C)octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i18+1 |
InChI Key |
ZQPPMHVWECSIRJ-PMWCXAOQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCC[13C](=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)

![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)

